molecular formula C6H4BrN3 B13428916 4-Bromo-1H-pyrrolo[2,3-D]pyridazine

4-Bromo-1H-pyrrolo[2,3-D]pyridazine

Cat. No.: B13428916
M. Wt: 198.02 g/mol
InChI Key: PFTXXSXHTQLMQB-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-D]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused with a pyridazine ring, with a bromine atom attached to the fourth position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization reactions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolopyridazine scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as gold-catalyzed cyclization and NaH-mediated cyclization, can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-pyrrolo[2,3-D]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Cyclization Reactions: Catalysts such as gold or palladium are often used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while cyclization reactions can produce more complex fused heterocycles .

Mechanism of Action

The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways, such as the MAP kinase pathway, leading to antiproliferative and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1H-pyrrolo[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

4-bromo-1H-pyrrolo[2,3-d]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H

InChI Key

PFTXXSXHTQLMQB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CN=NC(=C21)Br

Origin of Product

United States

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